molecular formula C19H28O3 B601124 Formestaqne CAS No. 848-35-1

Formestaqne

Número de catálogo: B601124
Número CAS: 848-35-1
Peso molecular: 304.43
Clave InChI: KSEYYCZUXMYXOG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4α,​5α)​-Formestane is an isomer of Formestane. Formestane is a type I, steroidal, selective aromatase inhibitor that is used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. Formestane is an analogue of androstenedione. It is also used to inhibit the estrogen production.

Q & A

Q. How can researchers design reproducible experimental protocols for synthesizing Formestaqne in controlled laboratory settings?

Answer:

  • Methodological Framework : Begin by referencing established synthetic pathways for structurally analogous compounds, ensuring alignment with this compound’s functional groups. Use peer-reviewed protocols (e.g., from Beilstein Journal of Organic Chemistry) to outline reaction conditions (temperature, catalysts, solvents) and purification steps (crystallization, chromatography) .
  • Validation : Include spectroscopic characterization (NMR, IR, mass spectrometry) to confirm chemical identity and purity. For novel intermediates, provide detailed spectral data in supplementary materials .
  • Contradictions : Address discrepancies in yield optimization by testing variables like stoichiometry or reaction time. Use factorial design experiments to isolate critical factors .

Q. What advanced analytical techniques resolve contradictions in this compound’s stability data under varying environmental conditions?

Answer:

  • Comparative Analysis : Deploy hyphenated techniques (e.g., HPLC-MS) to track degradation products under thermal, oxidative, or photolytic stress. Cross-validate results with kinetic modeling to identify degradation pathways .
  • Statistical Tools : Apply multivariate analysis (e.g., PCA) to differentiate between experimental noise and systemic instability trends. Reference Reviews in Analytical Chemistry for robust error quantification .
  • Data Reconciliation : When conflicting stability profiles arise, verify instrument calibration and sample preparation consistency. Replicate experiments across independent labs to rule out methodological bias .

How should researchers distinguish between basic and advanced questions in this compound’s pharmacological mechanism studies?

Answer:

  • Basic Questions : Focus on foundational aspects, such as:
    • "Does this compound exhibit dose-dependent cytotoxicity in vitro?"
    • Use standardized assays (e.g., MTT for viability) and report IC₅₀ values with confidence intervals .
  • Advanced Questions : Probe mechanistic depth, such as:
    • "How does this compound modulate apoptotic signaling pathways at the transcriptomic level?"
    • Employ RNA-seq or CRISPR-Cas9 screens to map gene regulatory networks, citing Beilstein guidelines for data transparency .
  • Evaluation Criteria : Use the FINERMAPS framework (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Potential Value, Systematic) to prioritize questions .

Q. What methodologies address sampling bias in this compound’s in vivo efficacy studies?

Answer:

  • Stratified Sampling : Segment animal models by age, sex, or genetic background to ensure representative subgroups. Use power analysis to determine minimum sample sizes .
  • Blinding Protocols : Implement double-blind dosing and outcome assessment to reduce observer bias. Document randomization procedures in supplementary materials .
  • Data Validation : Cross-reference in vivo results with in vitro or ex vivo models (e.g., organoids) to confirm target engagement. Use meta-analysis to reconcile conflicting efficacy reports .

Q. How can computational modeling enhance hypothesis generation for this compound’s structure-activity relationships (SAR)?

Answer:

  • Molecular Dynamics (MD) : Simulate this compound’s binding affinity to target proteins (e.g., kinases) using software like GROMACS. Validate predictions with crystallographic data .
  • QSAR Modeling : Train machine learning algorithms on datasets of analogous compounds to predict this compound’s physicochemical properties (logP, solubility). Disclose training data sources and validation metrics .
  • Limitations : Acknowledge discrepancies between in silico predictions and experimental results. Refine models by incorporating free-energy perturbation (FEP) calculations .

Table 1: Key Considerations for this compound Research Questions

Question Type Methodological Tools Common Pitfalls References
Synthesis OptimizationFactorial design, spectroscopic analysisUncontrolled reaction variables
Stability ProfilingHPLC-MS, kinetic modelingInconsistent environmental controls
Mechanistic StudiesRNA-seq, CRISPR screensOverinterpretation of omics data
In Vivo EfficacyStratified sampling, blindingUnderpowered cohort sizes
Computational SARMD simulations, QSAR modelsOverreliance on theoretical predictions

Q. What strategies mitigate data fragmentation in multi-omics studies of this compound’s bioactivity?

Answer:

  • Data Integration : Use platforms like KNIME or Galaxy to harmonize transcriptomic, proteomic, and metabolomic datasets. Apply pathway enrichment analysis (e.g., DAVID) to identify convergent biological processes .
  • Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for omics data deposition. Reference Reviews in Analytical Chemistry for metadata templates .
  • Contradiction Management : When omics layers conflict, prioritize orthogonal validation (e.g., Western blot for proteomic hits) and assess technical variability .

Propiedades

Número CAS

848-35-1

Fórmula molecular

C19H28O3

Peso molecular

304.43

Nombre IUPAC

4-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H28O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-14,17,22H,3-10H2,1-2H3

Clave InChI

KSEYYCZUXMYXOG-UHFFFAOYSA-N

SMILES

CC12CCC(=O)C(C1CCC3C2CCC4(C3CCC4=O)C)O

Sinónimos

4-Hydroxyandrostane-3,17-dione;  4-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Formestaqne
Formestaqne
Formestaqne
Formestaqne
Formestaqne
Formestaqne

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.